N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine
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Overview
Description
N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is a heterocyclic compound with a molecular formula of C11H15F3N4 and a molecular weight of 260.26 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group, as well as a propane-1,3-diamine moiety. It is a useful research chemical with applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-cyclopropyl-6-(trifluoromethyl)pyrimidine.
Introduction of the Propane-1,3-diamine Moiety: The propane-1,3-diamine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine ring is reacted with propane-1,3-diamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biological assays to study its effects on various biological systems.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine include:
N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A compound with a similar pyrimidine ring structure but different diamine moiety.
N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)butane-1,4-diamine: Another compound with a similar pyrimidine ring structure but a longer diamine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopropyl group, trifluoromethyl group, and propane-1,3-diamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4/c12-11(13,14)9-6-8(7-2-3-7)17-10(18-9)16-5-1-4-15/h6-7H,1-5,15H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTHCVJQFUVMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)NCCCN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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